(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
Description
The compound (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine features a secondary amine core linked to two distinct moieties:
- A 2-phenylethyl group (providing aromaticity and lipophilicity).
Properties
Molecular Formula |
C15H21N3 |
|---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
2-phenyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C15H21N3/c1-13(2)18-11-9-15(17-18)12-16-10-8-14-6-4-3-5-7-14/h3-7,9,11,13,16H,8,10,12H2,1-2H3 |
InChI Key |
IUFDEEOPDYLPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethylamine with a suitable pyrazole derivative under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular mechanisms and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
Key Observations:
- Heterocyclic Rings: The target compound’s pyrazole ring contrasts with triazole in 10h and benzoimidazole in the fluorophenyl derivative .
- Substituent Effects : The 2-phenylethyl group in the target compound increases lipophilicity compared to the dimethylamine in 10h , which may enhance membrane permeability but reduce aqueous solubility.
Physicochemical and Spectral Comparisons
- NMR Shifts : The target’s pyrazole-linked methylene group (CH₂N) would likely resonate near δ 3.7–4.0 ppm, similar to 10h ’s CH₂NMe₂ at δ 3.71 . The isopropyl group’s protons may appear as a septet (δ 1.2–1.5 ppm).
- Mass Spectrometry : The target’s molecular ion ([M+H]+) would theoretically align with ~285.4, distinct from 10h (231.3) and the fluorophenyl derivative (546.1) .
Biological Activity
(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, characterization, and biological activity, drawing from various research findings.
Chemical Structure
The compound's structure consists of a phenylethyl group linked to a pyrazol moiety, which is further substituted with an isopropyl group. The molecular formula is C₁₄H₁₈N₄, indicating the presence of nitrogen heterocycles that are often associated with diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazole ring : This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
- Alkylation : The introduction of the isopropyl group is generally performed using alkyl halides in the presence of bases.
- Final coupling : The phenylethyl amine can be coupled with the synthesized pyrazole derivative to yield the target compound.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Pharmacological Properties
Research has indicated that compounds containing pyrazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antibacterial and antifungal properties. For instance, derivatives similar to (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine have been evaluated against various pathogens with promising results.
| Compound | Activity | Reference |
|---|---|---|
| Pyrazole Derivative A | Antibacterial against E. coli | |
| Pyrazole Derivative B | Antifungal against Candida spp. |
- Anticancer Potential : Some studies suggest that pyrazole-containing compounds may inhibit cancer cell proliferation by inducing apoptosis or inhibiting specific signaling pathways. For example, certain derivatives have shown efficacy in targeting cancer cells in vitro.
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of several pyrazole derivatives, including those structurally related to (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications in infectious diseases.
- Anticancer Studies : In vitro assays on human cancer cell lines indicated that specific derivatives exhibited cytotoxic effects, leading to reduced cell viability and increased apoptosis markers. These findings highlight the need for further exploration into their mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
